The synthesis of Lercanidipine-d3 Hydrochloride is detailed in the paper "The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride." [] While this paper focuses on Poziotinib, the synthesis strategy provides valuable insights into the preparation of deuterated drug analogs. The process involves multiple steps, including etherification, nucleophilic substitution, deprotection, and amide formation, ultimately leading to the desired deuterated Lercanidipine, which is then converted to its hydrochloride salt.
Related Compounds
Lercanidipine Hydrochloride
Compound Description: Lercanidipine Hydrochloride is a calcium channel blocker used as an antihypertensive agent. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is poorly water-soluble and exhibits pH-dependent solubility. [, , , ] Lercanidipine Hydrochloride has a bioavailability of approximately 10% due to extensive first-pass metabolism. [, , ] Various formulation strategies have been explored to enhance its solubility and bioavailability, including solid dispersions, [, , , ] inclusion complexes with cyclodextrins, [] nanocrystals, [] liquisolid tablets, [] and self-emulsifying drug delivery systems. [, ]
Relevance: Lercanidipine Hydrochloride is the non-deuterated analog of Lercanidipine-d3 Hydrochloride. The two compounds share an identical chemical structure, with the exception of three deuterium atoms replacing three hydrogen atoms in Lercanidipine-d3 Hydrochloride. [] This isotopic substitution does not affect the chemical properties or pharmacological activity of the compound, but it can be used to track the compound's metabolic fate and distribution in biological systems.
Poziotinib
Compound Description: Poziotinib is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. [] It is used in the treatment of certain types of non-small cell lung cancer. []
Relevance: The synthesis of Lercanidipine-d3 Hydrochloride involved the use of a synthetic route similar to that used for the synthesis of d3-Poziotinib Hydrochloride. [] Both synthetic pathways utilize similar starting materials and reaction conditions. This suggests a structural similarity between Lercanidipine-d3 Hydrochloride and d3-Poziotinib Hydrochloride, particularly in the core quinazoline ring system.
N-Acetylprocainamide (NAPA)
Compound Description: N-acetylprocainamide (NAPA) is the active metabolite of procainamide, an antiarrhythmic drug. [] Both procainamide and NAPA are substrates of organic cation transporters (OCTs). []
Relevance: This research explored the impact of 1α,25-Dihydroxyvitamin D3 (1,25(OH)2D3) on the pharmacokinetics of organic cation transporter (OCT) substrates, specifically procainamide and NAPA. [] While not structurally related to Lercanidipine-d3 Hydrochloride, this research highlights the importance of understanding transporter-mediated drug interactions, which could be relevant for Lercanidipine-d3 Hydrochloride and its potential interactions with drug transporters.
Atenolol
Compound Description: Atenolol is a cardioselective β-blocker used as an antihypertensive, antianginal, and antiarrhythmic agent. []
Relevance: Atenolol was investigated alongside Lercanidipine Hydrochloride for the development of analytical methods for their simultaneous determination. [] This study highlights the common use of Lercanidipine Hydrochloride in combination therapies for cardiovascular diseases, suggesting a potential for Lercanidipine-d3 Hydrochloride to be investigated in similar combination settings.
Enalapril Maleate
Compound Description: Enalapril Maleate is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. []
Relevance: Enalapril Maleate is often prescribed in combination with Lercanidipine Hydrochloride for the treatment of hypertension. [] This combination therapy emphasizes the clinical relevance of Lercanidipine Hydrochloride in managing cardiovascular diseases and suggests a potential area of research for Lercanidipine-d3 Hydrochloride in similar combination therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a second messenger produced in cells by phospholipase C (PLC) mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate. It binds to one of several Ins(1,4,5)P3 receptors, each containing a calcium channel domain. Binding of Ins(1,4,5)P3 to the receptor results in opening of the calcium channels and an increase in intracellular calcium.